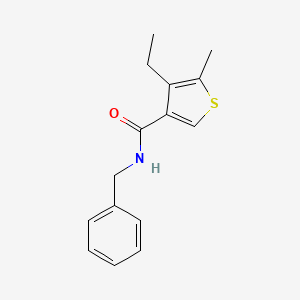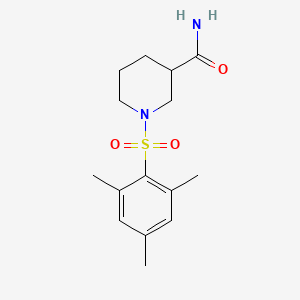![molecular formula C14H17N5O2 B4614717 4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)
4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves reactions between substituted phenyl groups and aminoguanidine, producing unexpected products with pyrazoline rings and carboxamide moieties. These reactions illustrate the complexity and unpredictability of synthesizing such compounds, where orientations of the phenyl rings and the nature of the carbonyl groups play significant roles (Kettmann & Svetlik, 2003).
Molecular Structure Analysis
The crystal structure analysis of similar compounds, such as ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, provides insights into the spatial arrangement, demonstrating monoclinic space groups and specific bond angles that define the molecular geometry and interactions within the crystal lattice (Minga, 2005).
Chemical Reactions and Properties
Chemical reactions involving the aminolysis of β-carbonyl 1,3-dithianes catalyzed by iron with various amines, including ammonia and hydrazine hydrate, lead to the synthesis of β-enaminones and substituted pyrazoles. These reactions showcase the reactivity of similar pyrazole-based compounds and their potential for generating diverse chemical structures (Wang et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the compound's behavior in different environments. Although specific data for "4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide" were not directly found, related research on pyrazole derivatives provides foundational knowledge on these aspects, emphasizing the importance of molecular structure in determining physical properties.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for forming derivatives, are integral to comprehensively understanding this compound. Investigations into related pyrazole carboxamides and their reactivity patterns suggest a wide range of possible interactions and transformations, highlighting the compound's versatility and potential for further chemical exploration (Shealy & O'dell, 1971).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on similar pyrazole and pyrimidine derivatives has highlighted innovative synthetic routes and characterization methods. For instance, a study by Kettmann and Svetlik (2003) discussed the unexpected synthesis of a carboxamide moiety linked to a substituted pyrazoline ring, emphasizing the chemical reactivity and structural analysis of related compounds. Such research provides foundational knowledge for the synthesis of complex compounds like "4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide" (Kettmann & Svetlik, 2003).
Applications in Material Science
Compounds with pyrazole cores have been explored for their potential in material science, such as corrosion inhibitors. Dohare et al. (2017) synthesized pyranpyrazole derivatives and evaluated their efficacy as corrosion inhibitors for mild steel, an application relevant to industrial processes. This study demonstrates the versatility of pyrazole derivatives beyond biomedical applications, contributing to their utility in industrial applications (Dohare et al., 2017).
Antimicrobial and Anti-inflammatory Properties
The structural framework of pyrazole derivatives has also been explored for antimicrobial and anti-inflammatory properties. El-Dean et al. (2015) reported on the synthesis of thieno[2,3-c]pyrazole compounds and their evaluation against various pathogenic bacterial and fungal strains, revealing significant antibacterial and anti-fungal activities. Some compounds also exhibited high anti-inflammatory activity, underscoring the potential of these compounds in therapeutic applications (El-Dean, Zaki, & Abdulrazzaq, 2015).
Eigenschaften
IUPAC Name |
4-[(4-ethylphenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-9-4-6-10(7-5-9)16-14(21)17-11-8-19(2)18-12(11)13(15)20/h4-8H,3H2,1-2H3,(H2,15,20)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAYCINRGNCIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)
![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)
![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)


![N-[4-(anilinosulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4614739.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)
